molecular formula C9H7Br2F B3315650 2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene CAS No. 951894-16-9

2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene

Cat. No.: B3315650
CAS No.: 951894-16-9
M. Wt: 293.96 g/mol
InChI Key: MDUMGJMRRBEDHG-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene (CAS: 2096334-15-3) is a halogenated aromatic alkene characterized by a propenyl chain substituted with bromine at position 2 and a 4-bromo-2-fluorophenyl group at position 2. This compound is structurally notable for its dual bromine substituents and a fluorine atom on the phenyl ring, which confer unique electronic and steric properties. It has been utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science applications. However, recent market analyses indicate that this compound has been discontinued by major suppliers such as CymitQuimica, likely due to regulatory constraints or shifts in industrial demand .

Properties

IUPAC Name

4-bromo-1-(2-bromoprop-2-enyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUMGJMRRBEDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene typically involves the bromination of 3-(4-bromo-2-fluorophenyl)-1-propene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

The major products formed from these reactions include substituted derivatives, epoxides, and reduced alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synthetic Utility : The bromine atoms in this compound enable cross-coupling reactions (e.g., Heck, Suzuki), though its discontinued status limits current use .
  • Safety and Handling : Analogues like 2-bromo-3-(3-chloro-5-fluorophenyl)-1-propene require stringent safety protocols (GHS Category 2 for skin irritation) .

Biological Activity

2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene is a halogenated organic compound characterized by its unique structure, which includes multiple halogen substituents on a propene backbone. This structural configuration enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C₉H₈Br₂F
  • Molecular Weight : Approximately 291.97 g/mol
  • Structure : The compound features a propene chain with bromine and fluorine substituents, which influence its electronic properties and reactivity.

Biological Activity Overview

Research into the biological activity of this compound indicates potential interactions with various biological targets. The presence of halogens can enhance binding affinity to enzymes or receptors, potentially leading to significant pharmacological effects.

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes, suggesting that this compound may also exhibit enzyme inhibitory properties.
  • Receptor Interaction : The halogen substituents can increase the lipophilicity and steric properties of the molecule, facilitating interactions with various receptors, including those involved in neurotransmission and cell signaling.

Antimicrobial Activity

A study focusing on halogenated compounds found that derivatives similar to this compound exhibited significant antimicrobial properties. The presence of bromine and fluorine atoms was correlated with enhanced activity against bacterial strains, indicating potential use as antimicrobial agents .

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For instance, research has shown that halogenated alkenes can disrupt cellular processes, leading to apoptosis in tumor cells. This suggests that this compound may have similar cytotoxic potential .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaNotable Biological Activity
This compoundC₉H₈Br₂FPotential enzyme inhibitor; antimicrobial
4-Bromo-2-fluorophenolC₆H₄BrFAntimicrobial properties; moderate cytotoxicity
3-(4-Bromophenyl)-2-chloro-1-propeneC₉H₈BrClCytotoxic effects in cancer studies

Synthesis and Applications

The synthesis of this compound typically involves halogenation reactions that introduce bromine and fluorine substituents onto the propene backbone. This compound is not only significant for its biological activities but also serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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